N-(3-(1H-pyrrol-1-yl)propyl)benzofuran-2-carboxamide
Description
N-(3-(1H-Pyrrol-1-yl)propyl)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative characterized by a pyrrole-substituted propyl chain at the nitrogen of the carboxamide group. The benzofuran core provides a rigid aromatic framework, while the pyrrole moiety introduces aromatic heterocyclic properties. This compound is of interest in medicinal chemistry due to its structural similarity to sigma receptor ligands, which are implicated in neurological disorders and cancer .
Properties
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(17-8-5-11-18-9-3-4-10-18)15-12-13-6-1-2-7-14(13)20-15/h1-4,6-7,9-10,12H,5,8,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNERPNYUSYIUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and carbonyl compounds.
Attachment of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using carboxylic acid derivatives and amines.
Introduction of the Pyrrole Ring: The pyrrole ring is attached through nucleophilic substitution reactions, where a propyl chain links the pyrrole to the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrol-1-yl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce amines.
Scientific Research Applications
N-(3-(1H-pyrrol-1-yl)propyl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Benzofuran-2-Carboxamide Derivatives
The target compound differs from analogs primarily in the substituents on the propyl chain and benzofuran ring. Key comparisons include:
Substituent on the Propyl Chain
- Target Compound : Features a 1H-pyrrol-1-yl group (5-membered aromatic ring with one nitrogen).
- Analog 1 : KSCM series (KSCM-1, KSCM-5, KSCM-11) from substitutes the propyl chain with a piperidin-1-yl group (6-membered saturated ring with one nitrogen).
- Analog 2 : The compound from (CAS 1603881-16-8) includes a 4-(3-acetamidophenyl)piperidin-1-yl group, adding an acetamidophenyl substituent to the piperidine ring .
Benzofuran Ring Modifications
Pharmacological and Physicochemical Properties
Table 1: Comparative Data
Key Findings :
Receptor Binding :
- The KSCM series (Analog 1) demonstrates sigma receptor selectivity , attributed to the piperidine group’s conformational flexibility and basic nitrogen, which may enhance receptor interaction .
- The target compound’s pyrrole group, being aromatic and less basic, may reduce sigma receptor affinity but could improve selectivity for other targets (e.g., serotonin receptors).
Pyrrole’s planar structure in the target compound may enhance π-π stacking interactions in biological systems compared to piperidine.
Research Implications
- Structural-Activity Relationship (SAR) : Substitution at the propyl chain nitrogen critically influences receptor selectivity. Piperidine derivatives favor sigma receptors, while pyrrole variants may shift target profiles.
- Synthetic Efficiency : Microwave-assisted methods (used in Analog 1) offer advantages in yield and time over traditional alkylation routes .
Biological Activity
N-(3-(1H-pyrrol-1-yl)propyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. Its unique structure combines a benzofuran ring with a carboxamide group and a pyrrole ring, making it a subject of interest for various biological activities. This article discusses the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- CAS Number : 1226445-18-6
The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the pyrrole ring enhances its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It could bind to receptors that regulate cellular signaling pathways, influencing cell proliferation and apoptosis.
1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to inhibit GSK-3β, an enzyme implicated in cancer cell survival and proliferation. In vitro studies demonstrated that certain benzofuran derivatives can induce apoptosis in cancer cell lines at low micromolar concentrations .
2. Anti-inflammatory Effects
Benzofuran derivatives also exhibit anti-inflammatory properties. For instance, studies have reported that similar compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cells . This suggests that this compound may possess similar effects.
3. Antioxidant Activity
The compound's structure may contribute to its potential antioxidant activity. Benzofuran derivatives have been linked to the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
